molecular formula C9H18ClNO B15233701 6-(Propan-2-yloxy)-2-azaspiro[3.3]heptane hydrochloride

6-(Propan-2-yloxy)-2-azaspiro[3.3]heptane hydrochloride

Katalognummer: B15233701
Molekulargewicht: 191.70 g/mol
InChI-Schlüssel: NNNSFACUAYZMLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Propan-2-yloxy)-2-azaspiro[33]heptane hydrochloride is a synthetic organic compound known for its unique spirocyclic structure This compound is characterized by a spiro[33]heptane core, which is a bicyclic system where two rings share a single carbon atom

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

6-(Propan-2-yloxy)-2-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

6-(Propan-2-yloxy)-2-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 6-(Propan-2-yloxy)-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Propan-2-yloxy)-2-azaspiro[3.3]heptane hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its spirocyclic structure provides rigidity and stability, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H18ClNO

Molekulargewicht

191.70 g/mol

IUPAC-Name

6-propan-2-yloxy-2-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-7(2)11-8-3-9(4-8)5-10-6-9;/h7-8,10H,3-6H2,1-2H3;1H

InChI-Schlüssel

NNNSFACUAYZMLJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1CC2(C1)CNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.